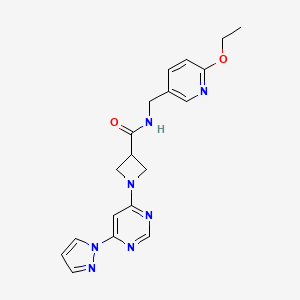
6-Chloro-2-ethylpyrimidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-ethylpyrimidine-4-carbonitrile is a chemical compound with the CAS Number: 1909313-71-8. It has a molecular weight of 167.6 and its molecular formula is C7H6ClN3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6ClN3/c1-2-7-10-5(4-9)3-6(8)11-7/h3H,2H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Applications De Recherche Scientifique
Antibacterial Applications
- Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to exhibit antibacterial activity. This work demonstrates the potential of pyrimidine derivatives in developing new antimicrobial agents (Rostamizadeh et al., 2013).
Antimicrobial and Antifungal Properties
- Various pyrimidine-5-carbonitrile derivatives have been synthesized and tested for their in vitro activities against a range of bacteria and fungi. Certain compounds demonstrated notable antibacterial and antifungal effects, highlighting the therapeutic potential of these substances (Al-Abdullah et al., 2011).
Corrosion Inhibition
- Pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as corrosion inhibitors for mild steel in acidic conditions. These findings are crucial for industrial applications where corrosion resistance is paramount (Dandia et al., 2013).
Photovoltaic and Semiconductor Applications
- The photovoltaic properties of certain pyrimidine derivatives have been studied, leading to the development of organic–inorganic photodiode devices. This research offers valuable insights into the use of these compounds in the field of renewable energy and electronics (Zeyada et al., 2016).
Safety and Hazards
The safety information for 6-Chloro-2-ethylpyrimidine-4-carbonitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
6-chloro-2-ethylpyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-2-7-10-5(4-9)3-6(8)11-7/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLKUXONSOLLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=N1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methylbenzamide hydrochloride](/img/structure/B2815626.png)
![2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2815627.png)
![N-[2-(5-Acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2815628.png)



![6-(4-Ethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815634.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2815635.png)
![3,6-dichloro-N-methyl-N-{[4-(methylcarbamoyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2815638.png)
![1-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-3-ol](/img/structure/B2815639.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815640.png)
